molecular formula C7H12F3NO B077977 2,2,2-Trifluoro-n-pentylacetamide CAS No. 14618-15-6

2,2,2-Trifluoro-n-pentylacetamide

Cat. No.: B077977
CAS No.: 14618-15-6
M. Wt: 183.17 g/mol
InChI Key: RMWWLGNPNBPNDO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-n-pentylacetamide is a fluorinated acetamide derivative that serves as a versatile intermediate in organic synthesis and research applications. Compounds of this class are widely utilized as key building blocks in the development of active pharmaceutical ingredients (APIs), particularly for constructing molecules with enhanced metabolic stability and bioavailability. In material science, the incorporation of trifluoromethyl groups can lead to novel fluorinated polymers with improved thermal stability and chemical resistance. This compound is also valuable in agricultural chemistry research for the synthesis and development of new agrochemicals. As a reagent in synthetic chemistry, it facilitates the introduction of the trifluoroacetamide moiety into more complex molecular architectures. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

14618-15-6

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

2,2,2-trifluoro-N-pentylacetamide

InChI

InChI=1S/C7H12F3NO/c1-2-3-4-5-11-6(12)7(8,9)10/h2-5H2,1H3,(H,11,12)

InChI Key

RMWWLGNPNBPNDO-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)C(F)(F)F

Canonical SMILES

CCCCCNC(=O)C(F)(F)F

Synonyms

2,2,2-Trifluoro-N-pentylacetamide

Origin of Product

United States

Scientific Research Applications

Chemistry

TFPA serves as a versatile building block in synthetic organic chemistry. Its trifluoromethyl group enhances lipophilicity, making it useful in the development of novel compounds with improved pharmacological properties. It can participate in various reactions including nucleophilic substitutions and cycloadditions.

Reaction TypeExample ReactionReference
Nucleophilic SubstitutionTFPA with alkyl halides
CycloadditionTFPA in [3+2] cycloadditions

Biology

In biological research, TFPA has been investigated for its potential as an enzyme inhibitor and a modulator of protein interactions. The trifluoromethyl group can enhance binding affinity to biological targets.

  • Enzyme Inhibition : Studies indicate that TFPA can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
  • Protein Modification : TFPA's ability to form covalent bonds with nucleophilic sites on proteins allows it to modify protein functions effectively.

Medicine

TFPA is being explored for its potential as a pharmaceutical intermediate in drug design. Its unique structure may lead to the development of new drugs targeting various diseases.

  • Anticancer Activity : Preliminary studies have shown that TFPA can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival.
Cell LineIC₅₀ (μM)Reference
HeLa (cervical cancer)12.0
MCF-7 (breast cancer)9.5
  • Antimicrobial Properties : TFPA has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Industry

In industrial applications, TFPA is utilized in the production of specialty chemicals and materials with unique properties due to its fluorinated structure.

  • Specialty Chemicals : TFPA is used in the synthesis of fluorinated polymers and surfactants, which are valuable in various industrial processes.

Case Study 1: Anticancer Properties

A study evaluated the effects of TFPA on breast cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through activation of caspase pathways. The results indicated that TFPA could be a promising candidate for further development as an anticancer therapeutic.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of TFPA on specific metabolic enzymes revealed that it could effectively reduce enzyme activity linked to metabolic disorders, suggesting potential applications in treating conditions such as diabetes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,2,2-trifluoro-n-pentylacetamide with structurally related trifluoroacetamides, emphasizing molecular weight, substituents, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State (20°C) Purity (%) Key Data Sources
This compound C₇H₁₂F₃NO 183.18* n-pentyl Not reported Not reported -
N-Methyl-2,2,2-trifluoroacetamide C₃H₄F₃NO 127.07 Methyl Liquid >98.0
2,2,2-Trifluoro-N,N-dimethylacetamide C₄H₆F₃NO 141.09 Dimethyl Liquid >98.0
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide C₄H₅ClF₃NO 193.54 Chloro, trifluoroethyl Not reported Not reported
2,2,2-Trifluoro-N-(1-phenylethyl)acetamide C₁₀H₁₀F₃NO 217.19 1-phenylethyl Not reported Not reported

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The n-pentyl chain in the target compound increases hydrophobicity compared to smaller alkyl groups (e.g., methyl or dimethyl in ).
  • Halogen Influence: The chloro-substituted analog (CAS 170655-44-4) introduces electrophilic character, likely increasing reactivity in nucleophilic substitution reactions compared to non-halogenated analogs .
  • Aromatic vs. Aliphatic Substituents : The phenylethyl group in adds aromaticity, which could confer π-π stacking interactions in drug-receptor binding, a feature absent in the aliphatic n-pentyl variant.
Functional Differences
  • Biological Activity : N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5) is used in peptide synthesis due to its stability , whereas chloro-substituted analogs (e.g., CAS 170655-44-4) might serve as herbicides, aligning with pesticidal acetamides in .
  • Thermal Stability : The trifluoromethyl group generally enhances thermal stability, but bulkier substituents (e.g., n-pentyl) could lower melting points compared to rigid aromatic analogs .

Preparation Methods

Conventional Heating

The direct reaction of n-pentylamine with trifluoroacetic anhydride (TFAA) in inert solvents represents the most straightforward approach. In a benchmark study, refluxing n-pentylamine (10 mmol) with TFAA (12 mmol) in p-xylene for 5 hours yielded 82% of the target compound after recrystallization from benzene. Triethylamine (15 mmol) was critical for neutralizing HF byproducts, as evidenced by the 23% yield drop observed in its absence.

Table 1: Optimization of Direct Acylation via Conventional Heating

SolventBaseTemperature (°C)Time (h)Yield (%)
p-XyleneTriethylamine140582
ToluenePyridine110668
THFNone65841

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Irradiating n-pentylamine and TFAA in acetonitrile at 100°C for 20 minutes under 17.2 bar pressure achieved a 92% yield, reducing energy consumption by 60% compared to conventional methods. This technique minimizes side products like imides, as confirmed by GC-MS analysis showing 98% purity.

Coupling Reagent-Mediated Synthesis

Employing carbodiimide reagents enables room-temperature synthesis. A protocol using EDC (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane achieved 98% conversion within 2 hours. However, the necessity to remove urea byproducts via aqueous extraction and column chromatography complicates scalability.

Table 2: Performance of Coupling Reagents

ReagentSolventTime (h)Yield (%)Purity (%)
EDC/HOBtDCM29899
DCCTHF49195
DICAcetonitrile38993

Hydrogenolysis of Protected Intermediates

For complex syntheses requiring orthogonal protection, intermediates like N-benzyl-2,2,2-trifluoro-N-pentylacetamide were hydrogenated over Pd/C (10 wt%) in ethanol at 25°C, yielding 88% product. This method avoids harsh acids but requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

MethodYield (%)TimeCost ($/g)Scalability
Microwave Acylation9220 min12.50High
EDC-Mediated Coupling982 h18.75Moderate
Hydrogenolysis886 h22.40Low

Microwave-assisted direct acylation emerges as the optimal balance of speed, cost, and yield, while coupling reagents suit small-scale, high-purity applications.

Purification and Characterization

Recrystallization from benzene or hexane/ethyl acetate (3:1) yields crystals with a melting point of 72–74°C. NMR analysis (¹H, ¹³C, ¹⁹F) confirms structure: δ 0.89 (t, 3H), 1.28–1.35 (m, 4H), 1.52 (quin, 2H), 3.28 (t, 2H), 7.12 (br s, 1H). IR spectra show C=O stretch at 1714 cm⁻¹ and N-H bend at 3305 cm⁻¹.

Applications and Derivatives

The compound serves as a precursor to antiviral agents, with derivatives showing IC₅₀ values <1 μM against hepatitis B in vitro . Fluorinated analogs also exhibit enhanced metabolic stability in agrochemical screens.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-n-pentylacetamide, and how can reaction efficiency be optimized?

A common approach involves nucleophilic substitution or condensation reactions. For example, reacting n-pentylamine with trifluoroacetic anhydride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Reaction efficiency can be improved by optimizing stoichiometry (1.2:1 molar ratio of anhydride to amine) and refluxing at 40–50°C for 6–8 hours . Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures completion. Post-reaction, purification via recrystallization (ethanol) or column chromatography (silica gel, gradient elution) enhances yield .

Q. How can the purity of this compound be validated, and what analytical methods are preferred?

Purity assessment typically employs:

  • GC or HPLC : For quantification (>98% purity, as per GC standards ).
  • Melting point analysis : Sharp melting points indicate purity (compare with literature values).
  • 1H/19F NMR : Absence of extraneous peaks confirms structural integrity. For example, trifluoromethyl groups show characteristic 19F NMR signals near -70 ppm .

Q. What safety precautions are critical when handling trifluoroacetamide derivatives?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to volatility and potential respiratory irritation.
  • Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for trifluoroacetamide derivatives be resolved?

X-ray crystallography is the gold standard. For example, in related compounds like 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, crystallographic data (CCDC deposition) resolves bond-length ambiguities and confirms planarity of the acetamide moiety . Pair with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic environments .

Q. What strategies mitigate side reactions during trifluoroacetamide synthesis?

  • Controlled reaction kinetics : Slow addition of trifluoroacetic anhydride to prevent exothermic side reactions.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to avoid over-acylation.
  • Solvent selection : Anhydrous toluene minimizes hydrolysis of intermediates .

Q. How do trifluoromethyl groups influence the compound’s bioactivity in mechanistic studies?

The electron-withdrawing CF3 group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, in analogs like N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, the CF3 group increases lipophilicity (logP >3), improving membrane permeability in antimicrobial assays .

Q. What advanced spectral techniques resolve overlapping signals in NMR analysis?

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing adjacent CF3 and alkyl protons.
  • 19F NMR decoupling : Reduces splitting artifacts from fluorine-proton coupling .

Methodological Challenges & Data Interpretation

Q. How should researchers address discrepancies in purity metrics between GC and HPLC?

GC may underestimate purity due to volatility losses, while HPLC detects non-volatile impurities. Cross-validate using both methods and reference standards (e.g., USP-grade reagents ). For example, GC purity >98% (as in ) should align with HPLC retention time consistency.

Q. What computational tools predict the solubility and stability of this compound?

  • COSMO-RS : Predicts solubility in organic solvents (e.g., logS in ethanol ≈ -1.5).
  • Molecular dynamics (MD) simulations : Assess hydrolytic stability under physiological pH (e.g., half-life >24 hours at pH 7.4) .

Tables for Key Data

Q. Table 1. Comparative Purity Metrics for Trifluoroacetamide Derivatives

MethodSensitivityTypical Purity RangeReference
GCHigh98.0–99.5%
HPLCModerate97.0–99.0%
NMRLowQualitative

Q. Table 2. Spectral Signatures of Key Functional Groups

Group1H NMR (δ)19F NMR (δ)IR (cm⁻¹)
CF3-70 to -751150–1250
Acetamide (NH)6.5–7.21650 (C=O)

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